2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline
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Overview
Description
2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline is a heterocyclic compound that features a quinoxaline core linked to a pyrrolidine ring through a 1,2,4-oxadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazole derivatives, which are part of the compound’s structure, have been shown to interact with various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and transcription, cell cycle progression, and cell proliferation .
Mode of Action
1,3,4-oxadiazole derivatives have been reported to exhibit a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects . They selectively interact with nucleic acids, enzymes, and globular proteins .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of thymidylate synthase can disrupt DNA synthesis, while the inhibition of topoisomerase II can interfere with DNA replication and transcription . The inhibition of HDAC can lead to changes in gene expression, and the inhibition of telomerase can affect cell aging and apoptosis .
Pharmacokinetics
A study on similar 1,2,4-oxadiazole derivatives suggests that these compounds might have effective drug-like properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Generally, the inhibition of key enzymes can lead to cell cycle arrest, apoptosis, or reduced cell proliferation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone are largely determined by its structural features. The pyrrolidine ring in this compound is a common feature in many biologically active compounds and is known to interact with various enzymes and proteins . Specific interactions of this compound with biomolecules have not been reported yet.
Molecular Mechanism
It is likely that the compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyrrolidine and quinoxaline moieties. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl₂) or p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to optimize reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction can lead to the formation of reduced oxadiazole derivatives .
Scientific Research Applications
2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antibacterial, antifungal, and anticancer activities, making it a candidate for drug development.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Agricultural Chemistry: The compound’s derivatives have shown activity against plant pathogens, suggesting its use in developing new pesticides.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Quinoxaline Derivatives: Compounds with a quinoxaline core are known for their antimicrobial and anticancer properties.
Uniqueness
2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline is unique due to its combination of the quinoxaline and oxadiazole moieties, which may confer enhanced biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-15(13-7-16-11-3-1-2-4-12(11)18-13)20-6-5-10(8-20)14-17-9-22-19-14/h1-4,7,9-10H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYXSYWBENNMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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